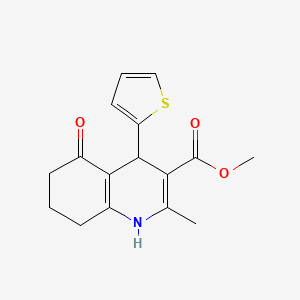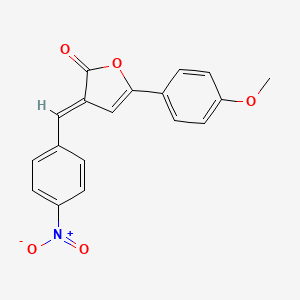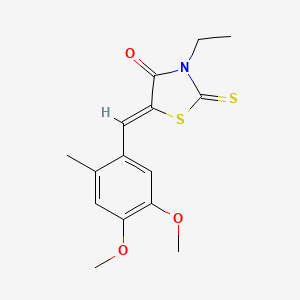
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one is a complex organic compound featuring a methoxybenzoyl group, a phenylimino group, and an indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism by which 2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but differs in its overall structure and reactivity.
2-Methoxybenzoyl chloride: Similar in having a methoxybenzoyl group but with different positional isomerism.
Uniqueness
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one is unique due to its combination of functional groups and the indenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
IUPAC Name |
2-(4-methoxybenzoyl)-3-phenyliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-27-17-13-11-15(12-14-17)22(25)20-21(24-16-7-3-2-4-8-16)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPHUTVLYHLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5231397.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5231401.png)
![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)

![5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5231419.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5231429.png)

![1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride](/img/structure/B5231444.png)
![1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5231452.png)
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)


